molecular formula C₂₄H₃₈N₂O₄ B1156920 (2R,3S,11bR)-Dihydrotetrabenazine-L-Val

(2R,3S,11bR)-Dihydrotetrabenazine-L-Val

Cat. No.: B1156920
M. Wt: 418.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,11bR)-Dihydrotetrabenazine-L-Val is a chemical compound of significant interest in preclinical research related to the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a key neuronal transporter responsible for packaging monoamine neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine into synaptic vesicles, which is a critical step for their regulated release into the synapse . Inhibitors of VMAT2 are a major focus of research for hyperkinetic movement disorders, leading to investigation of tetrabenazine metabolites and related analogs . The dihydrotetrabenazine (DHTBZ) structure features multiple chiral centers, and the binding to VMAT2 is known to be highly stereospecific, with different isomers exhibiting vastly different binding affinities and pharmacological profiles . This makes individual stereoisomers like this compound valuable tools for elucidating the precise structure-activity relationships of VMAT2 inhibitors. Research in this area aims to develop compounds with high potency for VMAT2 and reduced interaction with off-target receptors, which may contribute to an improved therapeutic profile . This compound is closely related to the metabolism pathway of tetrabenazine and the prodrug valbenazine, which is approved for the treatment of tardive dyskinesia . As such, it serves as a critical reference material in analytical method development, metabolic profiling, and pharmacological studies aimed at understanding the mechanisms of VMAT2 modulation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must not be used for human or veterinary applications.

Properties

Molecular Formula

C₂₄H₃₈N₂O₄

Molecular Weight

418.57

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action of 2r,3s,11br Dihydrotetrabenazine L Val

VMAT2 Binding Affinity and Selectivity Profile (In Vitro Studies)

The interaction of (2R,3S,11bR)-Dihydrotetrabenazine-L-Val and its metabolites with VMAT2 has been characterized through various in vitro assays, revealing a high affinity and selectivity for this transporter.

Ligand Binding Assays and Displacement Studies

Ligand binding assays are crucial in determining the affinity of a compound for its target receptor. In the case of this compound, these studies have demonstrated that while the parent compound has a notable affinity for VMAT2, its primary active metabolite, (+)-α-dihydrotetrabenazine, is significantly more potent. researchgate.net

Displacement studies, often utilizing radiolabeled ligands such as [³H]dihydrotetrabenazine, quantify the binding affinity (Ki) of a test compound. A lower Ki value indicates a higher binding affinity. The data from these assays underscore the potent interaction of the active metabolite with VMAT2.

CompoundVMAT2 Binding Affinity (Ki)
This compound (Valbenazine)~150 nM
(+)-α-dihydrotetrabenazine~3 nM

This table presents the binding affinities (Ki) of this compound and its active metabolite for VMAT2 as determined by in vitro ligand binding assays.

Comparative Binding Kinetics with Other Dihydrotetrabenazine (B1670615) Isomers

Tetrabenazine (B1681281) is a racemic mixture that is metabolized into four main dihydrotetrabenazine isomers. The binding affinities of these isomers for VMAT2 vary significantly, highlighting the stereospecificity of the interaction. The (2R,3S,11bR) configuration, which corresponds to the active metabolite of valbenazine (B1662120), exhibits the highest affinity among the isomers.

Dihydrotetrabenazine IsomerConfigurationVMAT2 Binding Affinity (Ki)
(+)-α-dihydrotetrabenazine(2R,3R,11bR)3.96 nM
(-)-α-dihydrotetrabenazine(2S,3S,11bS)23,700 nM
(+)-β-dihydrotetrabenazine(2S,3R,11bR)13.4 nM
(-)-β-dihydrotetrabenazine(2R,3S,11bS)2,460 nM
(+)-dihydrotetrabenazine(2R,3S,11bR)71.1 nM
(-)-dihydrotetrabenazine(2S,3R,11bS)4,630 nM
(+)-dihydrotetrabenazine(2S,3S,11bR)593 nM
(-)-dihydrotetrabenazine(2R,3R,11bS)>10,000 nM

This table compares the VMAT2 binding affinities (Ki) of the eight stereoisomers of dihydrotetrabenazine, demonstrating the high potency of the (2R,3R,11bR) isomer.

Assessment of Selectivity Against VMAT1 and Other Neurotransmitter Receptors

A critical aspect of the pharmacological profile of this compound is its high selectivity for VMAT2 over VMAT1 and other neurotransmitter receptors. VMAT1 is primarily located in the peripheral nervous system, and a lack of affinity for this transporter minimizes peripheral side effects. nih.govresearchgate.net In vitro studies have confirmed that valbenazine and its active metabolite have negligible binding to VMAT1. nih.gov

Furthermore, extensive screening against a panel of other neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors, has shown no significant affinity. researchgate.net This high selectivity contributes to a more targeted mechanism of action.

Receptor/TransporterBinding Affinity (Ki) of Valbenazine and (+)-α-dihydrotetrabenazine
VMAT1> 10,000 nM
Dopamine (B1211576) Receptors> 5,000 nM
Serotonin (B10506) Receptors> 5,000 nM
Adrenergic Receptors> 5,000 nM
Histaminergic Receptors> 5,000 nM
Muscarinic Receptors> 5,000 nM

This table illustrates the high selectivity of this compound and its active metabolite for VMAT2, with negligible affinity for VMAT1 and other major neurotransmitter receptors.

Inhibition of Monoamine Uptake into Synaptic Vesicles

By binding to VMAT2, this compound and its active metabolite inhibit the transport of monoamines, such as dopamine, from the cytoplasm into synaptic vesicles.

In Vitro Vesicular Uptake Assays

In vitro vesicular uptake assays measure the ability of a compound to inhibit the transport of radiolabeled monoamines into isolated synaptic vesicles. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this inhibition. Studies have shown that the active metabolite of valbenazine is a potent inhibitor of dopamine uptake.

CompoundInhibition of [³H]Dopamine Uptake (IC50)
(+)-α-dihydrotetrabenazine~6.11 nM

This table presents the IC50 value for the inhibition of dopamine uptake into synaptic vesicles by the active metabolite of this compound.

Effects on Cytosolic Monoamine Levels in Cellular Models

The inhibition of VMAT2 by this compound leads to a consequential increase in the concentration of monoamines in the cytoplasm of presynaptic neurons. nih.gov This elevation of cytosolic monoamines, particularly dopamine, makes them susceptible to enzymatic degradation by monoamine oxidase (MAO). nih.gov This process ultimately results in a reduction of the total amount of dopamine available for release into the synaptic cleft.

Cellular EffectConsequence of VMAT2 Inhibition by this compound
Cytosolic Monoamine (e.g., Dopamine) ConcentrationIncreased
Monoamine Degradation by MAOIncreased
Vesicular Monoamine StoresDepleted
Monoamine Release into Synaptic CleftDecreased

This table outlines the downstream effects of VMAT2 inhibition by this compound on monoamine levels within a cellular context.

Molecular Interactions with VMAT2 Protein

The vesicular monoamine transporter 2 (VMAT2) is an integral membrane protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a process crucial for normal neurotransmission. nih.gov The inhibition of VMAT2 by dihydrotetrabenazine isomers is a key mechanism for therapeutic intervention in hyperkinetic movement disorders. nih.gov The interaction is non-competitive, suggesting a binding site distinct from that of the monoamine substrates. nih.govnih.gov Structural and functional studies have begun to elucidate the precise nature of these molecular interactions.

Identification of Binding Sites and Allosteric Modulation

The binding site for tetrabenazine (TBZ) and its dihydrotetrabenazine (DHTBZ) metabolites is located within a hydrophobic and electronegative pocket of the VMAT2 protein. nih.gov This pocket is formed by several transmembrane helices (TMs), including TM1, TM2, TM4, TM5, TM7, TM8, TM10, and TM11. nih.gov Cryo-electron microscopy (cryo-EM) structures reveal that TBZ binds in a central cavity accessible from the vesicle lumen, between the N-terminal (TMs 1-6) and C-terminal (TMs 7-12) domains of the transporter. elifesciences.org

This binding site is considered allosteric because it is separate from the substrate recognition site. nih.gov The binding of DHTBZ isomers to this allosteric site modulates the transporter's function by preventing the conformational changes necessary for neurotransmitter transport, rather than by directly competing with monoamines for their binding site. nih.govelifesciences.org Random mutagenesis studies have identified specific amino acid residues, particularly those near conserved proline and glycine (B1666218) residues at the lumenal opening of the transporter, as critical for TBZ binding and the conformational rearrangements required for inhibition. nih.gov

Conformational Changes Induced Upon Binding

The binding of tetrabenazine and its active metabolites induces significant conformational changes in the VMAT2 protein, effectively locking it in a state that is incompetent for transport. elifesciences.orgnih.gov Structural analyses show that TBZ binding stabilizes VMAT2 in a lumen-facing, occluded conformation. elifesciences.orgnih.gov In this state, the substrate translocation pathway is blocked. Specifically, upon TBZ binding, a notable contraction occurs in TMs 2, 8, and 10. nih.gov Furthermore, the C-terminal portion of TM7 transitions from a helical structure into a loop, which causes the residue Tryptophan-318 to move and physically obstruct the lumenal opening. nih.gov This stabilization of an occluded state prevents the transporter from cycling between its cytosol-facing and lumen-facing conformations, thereby arresting the transport of monoamines into vesicles. elifesciences.org

Stereochemical Determinants of VMAT2 Inhibition Efficacy

The inhibitory potency of dihydrotetrabenazine is highly dependent on its stereochemistry. DHTBZ has three chiral centers (at carbons 2, 3, and 11b), resulting in eight possible stereoisomers. researchgate.net Research has demonstrated that only four of these isomers, those possessing the 11bR configuration, exhibit significant binding affinity for VMAT2 (Ki values below one micromolar). researchgate.net The isomers with the 11bS configuration are largely inactive. researchgate.net

The specific compound of interest, which is the active metabolite of this compound, is the (2R,3S,11bR)-DHTBZ isomer. This isomer, also referred to as (+)-β-DHTBZ, is one of the potent VMAT2 inhibitors. researchgate.netnih.gov However, its binding affinity is lower than that of the (2R,3R,11bR)-DHTBZ isomer, also known as (+)-α-DHTBZ, which is the primary active metabolite of valbenazine and is generally considered the most potent VMAT2 inhibitor among the eight stereoisomers. researchgate.netnih.gov The binding of DHTBZ to VMAT2 is stereospecific, and the precise orientation of the substituents at the three chiral centers dictates the efficacy of the interaction with the binding pocket and the subsequent inhibition of transporter function. medchemexpress.com Studies comparing the various isomers have been crucial in developing selective VMAT2 inhibitors. nih.govresearchgate.net For example, the (+)-α-HTBZ metabolite of valbenazine is a potent VMAT2 inhibitor with minimal affinity for other receptors, whereas some metabolites of other related drugs are weaker VMAT2 inhibitors with more significant off-target effects. nih.gov

VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers

This table presents the dissociation constants (Ki) for the eight stereoisomers of dihydrotetrabenazine, highlighting the importance of the 11bR configuration for high-affinity binding to VMAT2.

StereoisomerTrivial NameVMAT2 Binding Affinity (Ki, nM)
(2R,3R,11bR)(+)-α-DHTBZ4
(2S,3R,11bR)(-)-β-DHTBZ22
(2R,3S,11bR)(+)-β-DHTBZ89
(2S,3S,11bR)(-)-α-DHTBZ600
(2S,3S,11bS)Not Applicable>10,000
(2R,3S,11bS)Not Applicable>10,000
(2S,3R,11bS)Not Applicable>10,000
(2R,3R,11bS)Not Applicable>10,000

Data sourced from research quantifying the displacement of [3H]dihydrotetrabenazine from rat striatum. researchgate.net

Preclinical Pharmacokinetics and Metabolism Research of 2r,3s,11br Dihydrotetrabenazine L Val

Absorption, Distribution, and Excretion in Preclinical Animal Models

Studies in preclinical models have delineated the absorption, distribution, and excretion profile of valbenazine (B1662120) and its active metabolite. Following oral administration, valbenazine is readily absorbed, with an estimated oral bioavailability of approximately 49%. nih.gov The time to reach maximum plasma concentration (Tmax) for valbenazine is rapid, ranging from 0.5 to 1 hour. nih.gov In contrast, its primary active metabolite, [+]-α-HTBZ, reaches its peak concentration more slowly, with a Tmax of 4 to 8 hours, suggesting a formation rate-limited clearance. nih.gov

The compound exhibits high plasma protein binding, with over 99% of valbenazine bound to plasma proteins. nih.govdrugbank.comfda.gov Its active metabolite, [+]-α-HTBZ, shows lower but still significant binding at approximately 64%. nih.govdrugbank.comfda.gov The mean steady-state volume of distribution for valbenazine is reported to be 92 L. drugbank.comfda.gov Notably, nonclinical studies in Long-Evans rats indicated that valbenazine has the potential to bind to melanin-containing tissues, such as the uveal tract of the eye. fda.gov Furthermore, studies in lactating rats showed that valbenazine and its metabolites can be detected in milk at concentrations higher than those in maternal plasma. fda.govfda.gov

Elimination of valbenazine occurs through extensive metabolism, with subsequent excretion of the metabolites. Following administration of a single radiolabeled dose, approximately 60% of the radioactivity is recovered in the urine and 30% in the feces. drugbank.comfda.govfda.gov Very little of the drug is excreted in its original form; less than 2% is found as unchanged valbenazine or [+]-α-HTBZ in either urine or feces. fda.govfda.gov Both the parent compound and its active metabolite have a relatively long half-life of 15 to 22 hours. fda.govfda.govfda.govnih.gov

Table 1: Preclinical Pharmacokinetic Parameters of Valbenazine and its Active Metabolite

ParameterValbenazine(+)-α-HTBZ (Active Metabolite)Reference
Oral Bioavailability ~49%N/A nih.gov
Time to Max. Plasma Concentration (Tmax) 0.5 - 1 hour4 - 8 hours nih.gov
Plasma Protein Binding >99%~64% nih.govdrugbank.comfda.gov
Mean Steady-State Volume of Distribution (Vd) 92 LN/A drugbank.comfda.gov
Terminal Half-Life (t½) 15 - 22 hours15 - 22 hours fda.govfda.govfda.govnih.gov
Primary Route of Excretion Urine (~60%), Feces (~30%)Urine (~60%), Feces (~30%) drugbank.comfda.govfda.gov

Biotransformation Pathways and Metabolite Identification (In Vitro and In Vivo)

Valbenazine undergoes extensive biotransformation through two primary metabolic pathways: hydrolysis and oxidation. researchgate.netfda.gov In vivo and in vitro studies have identified two major circulating metabolites: the active metabolite (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), also known as R,R,R-HTBZ or NBI-98782, and a mono-oxidized metabolite, NBI-136110. researchgate.netnih.govbohrium.com

As a valine ester prodrug, the primary step in valbenazine's metabolic activation is the hydrolysis of the L-valine ester moiety. researchgate.netdrugbank.com This reaction is catalyzed by esterase enzymes present in the body, which cleave the ester bond to release the highly active metabolite, [+]-α-HTBZ. drugbank.comfda.govnih.gov This bioconversion is a critical design feature of the prodrug, enabling efficient generation of the intended active compound in vivo. researchgate.net While the involvement of esterases is well-established, specific carboxylesterases responsible for this hydrolysis have not been detailed in the available literature. nih.gov

In parallel to hydrolysis, valbenazine is also metabolized via oxidation. This pathway is primarily mediated by the cytochrome P450 enzyme CYP3A4/5, leading to the formation of the mono-oxidized metabolite NBI-136110 and other minor metabolites. nih.govnih.govdrugbank.comfda.govnih.gov

The primary active metabolite, [+]-α-HTBZ, is itself a substrate for further metabolism, partially through the action of another key cytochrome P450 enzyme, CYP2D6. nih.govnih.govdrugbank.comfda.govnih.gov This subsequent metabolism by CYP2D6 plays a significant role in the clearance of the active moiety. In vitro studies have indicated that at clinically relevant concentrations, valbenazine and [+]-α-HTBZ are not significant inhibitors or inducers of major CYP enzymes, including CYP1A2, CYP2B6, and CYP3A4/5, suggesting a low potential for drug-drug interactions mediated through these pathways. fda.govfda.govfda.gov

The predominant metabolic pathways for valbenazine described in preclinical and clinical literature are hydrolysis and CYP-mediated oxidation. researchgate.netfda.gov Information regarding significant metabolism via conjugation reactions, such as glucuronidation, for either the parent compound or its primary metabolites is not prominently featured in the reviewed research.

Isomer-Specific Metabolic Fate and Interconversion

A key aspect of valbenazine's design and metabolic profile is its stereochemical purity. Valbenazine is administered as a single, purified isomer. nih.gov The metabolic conversion to its active form via ester hydrolysis is also stereospecific, yielding only the [+]-α-HTBZ (R,R,R) isomer. nih.gov This process does not create any new chiral centers or lead to the formation of other dihydrotetrabenazine (B1670615) stereoisomers. nih.gov

Consequently, the only HTBZ isomer detected in circulation following valbenazine administration is [+]-α-HTBZ. nih.gov There is no evidence of in vivo interconversion to other isomers, such as the β-HTBZ or [-]-α-HTBZ forms that are produced from the metabolism of tetrabenazine (B1681281). nih.govnih.gov This ensures that the pharmacological activity is derived solely from a single, highly selective metabolite.

Impact of Metabolism on Active Metabolite Exposure and Stereoisomeric Ratios

The metabolism of valbenazine is fundamental to its pharmacological activity, as it directly controls the exposure to the potent VMAT2 inhibitor, [+]-α-HTBZ. The hydrolysis of the prodrug is the rate-limiting step for the formation of this active metabolite. nih.gov

Radioligand binding assays have confirmed the high potency and selectivity of [+]-α-HTBZ. researchgate.netnih.gov These studies, conducted in rat and human tissue homogenates, demonstrate that [+]-α-HTBZ binds to VMAT2 with high affinity, whereas the parent compound, valbenazine, and the other major metabolite, NBI-136110, are significantly less potent. researchgate.netnih.govbohrium.com This highlights that the therapeutic activity is overwhelmingly driven by the [+]-α-HTBZ metabolite generated in vivo. researchgate.netnih.gov

The stereoisomeric ratio of HTBZ metabolites following valbenazine administration is 100% [+]-α-HTBZ. nih.govingrezzahcp.com This is a critical distinction from other VMAT2 inhibitors like tetrabenazine, which results in a mixture of four isomers with different potencies and off-target activities. nih.gov The metabolism of valbenazine ensures that exposure is limited to the most potent and selective VMAT2-inhibiting isomer, which has negligible affinity for other receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Table 2: VMAT2 Binding Affinity of Valbenazine and its Major Metabolites

CompoundAliasRoleVMAT2 Binding Affinity (Ki)Reference
(2R,3S,11bR)-Dihydrotetrabenazine-L-Val Valbenazine; NBI-98854Prodrug~110 - 190 nM fda.govresearchgate.netnih.govbohrium.com
(+)-α-Dihydrotetrabenazine [+]-α-HTBZ; R,R,R-HTBZ; NBI-98782Primary Active Metabolite~3 nM fda.govnih.govresearchgate.netnih.gov
Mono-oxy metabolite NBI-136110Metabolite~160 - 220 nM researchgate.netnih.govbohrium.com

Tissue Distribution and Brain Penetration Studies in Animal Models

Preclinical research into the tissue distribution and brain penetration of this compound, also known as valbenazine, has been conducted in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for predicting the compound's behavior in humans, including its ability to reach its intended therapeutic target in the central nervous system.

Tissue Distribution in Animal Models

Radiolabeled studies are a key method for determining how a compound and its metabolites distribute throughout the body. Following administration of [¹⁴C]-labeled valbenazine, its distribution has been assessed in species such as rats and dogs.

In vivo studies using radiolabeled valbenazine have demonstrated that the compound is extensively metabolized, with metabolism being qualitatively similar across rats, dogs, and humans, though quantitative differences exist. fda.gov The primary active metabolite, (+)-α-dihydrotetrabenazine, is formed through the hydrolysis of the valine ester of the parent compound. fda.gov

A significant finding from these preclinical studies is the notable accumulation and prolonged retention of valbenazine-related radioactivity in the pigmented uveal tract of dogs. This suggests a high affinity for melanin. fda.gov The tissue-to-plasma radioactivity ratio in this region was approximately 4000, with a very long half-life of around 1000 hours. fda.gov This strong binding to melanin-containing tissues is a critical characteristic of the compound's distribution profile. It is important to note that the corresponding studies in rats were conducted in albino animals, which lack melanin, and therefore this specific finding was not observed in that model. fda.gov

Table 1: Qualitative and Semi-Quantitative Tissue Distribution Findings for this compound in Animal Models

Animal ModelKey FindingTissue/Plasma RatioHalf-life in TissueCitation
DogHigh accumulation in the pigmented uveal tract~4000~1000 hours fda.gov
RatStudies conducted in albino rats did not show melanin-related accumulation.Not ApplicableNot Reported fda.gov
Rat, DogExtensive metabolism observed.Not ApplicableNot Applicable fda.gov

Brain Penetration Studies

For a drug targeting the central nervous system, the ability to cross the blood-brain barrier is paramount. Preclinical studies indicate that valbenazine is designed to provide sustained plasma and brain concentrations of the active drug, which is essential for its therapeutic effect. The modulation of neuronal dopamine levels is a key aspect of its mechanism of action, implying that the active components of the drug successfully penetrate the brain.

While specific brain-to-plasma concentration ratios from preclinical studies are not detailed in the available literature, the pharmacodynamic effects observed in animal models, such as ptosis (an adrenergic response) and increased plasma prolactin (a dopaminergic response) in rats, provide indirect evidence of central nervous system engagement. medchemexpress.com The very design of valbenazine as a treatment for neurological disorders necessitates its ability to penetrate the brain and interact with its target, the vesicular monoamine transporter 2 (VMAT2). gcs-web.com

Table 2: Summary of Brain Penetration Characteristics of this compound

CharacteristicFindingCitation
Target Engagement Designed to provide sustained plasma and brain concentrations of the active drug.
Pharmacodynamic Evidence In vivo studies in rats show effects consistent with CNS activity (e.g., ptosis, increased prolactin). medchemexpress.com
Mechanism of Action Acts as a VMAT2 inhibitor within the central nervous system. gcs-web.com

Preclinical Efficacy and Pharmacodynamic Research

In Vitro Functional Assays for VMAT2 Inhibition

The inhibitory activity of valbenazine (B1662120) and its metabolites on VMAT2 has been characterized through in vitro binding and uptake assays. Valbenazine itself demonstrates inhibitory action on human VMAT2 with a reported inhibition constant (Ki) of approximately 150 nM. drugbank.comfda.gov However, its principal active metabolite, (+)-α-HTBZ, is significantly more potent, binding with high affinity to human VMAT2 with a Ki of around 3 nM. drugbank.comfda.gov

Radioligand binding assays using rat brain tissue further confirm the high affinity and selectivity of the active metabolite. One study reported a Ki value of 0.97 ± 0.48 nM for the (+)-isomer ([+]-α-HTBZ) in rat brain striatum, while the (-)-isomer was substantially less active. ncats.io In contrast, both valbenazine and (+)-α-HTBZ show negligible affinity for the vesicular monoamine transporter 1 (VMAT1) and other critical receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors, at concentrations well above their therapeutic levels (Ki > 5000 nM). drugbank.comfda.govresearchgate.net This high selectivity for VMAT2 minimizes the potential for off-target effects. researchgate.net Functional assays measuring the inhibition of [3H]dopamine uptake in rat striatal synaptosomes confirm the potent functional activity of these compounds. nih.gov

In Vitro VMAT2 Inhibition Constants (Ki)
CompoundBinding Affinity (Ki)Source
Valbenazine~150 nM drugbank.comfda.gov
(+)-α-Dihydrotetrabenazine ([+]-α-HTBZ)~3 nM (human) drugbank.comfda.gov
(+)-α-Dihydrotetrabenazine ([+]-α-HTBZ)0.97 ± 0.48 nM (rat) ncats.io

In Vivo Pharmacodynamic Markers in Animal Models

Monoamine Depletion in Brain Regions (e.g., Striatum)

As a VMAT2 inhibitor, valbenazine is expected to decrease the storage of monoamines in presynaptic vesicles, leading to their depletion in key brain regions. The primary function of VMAT2 is to package monoamines, including dopamine (B1211576), from the neuronal cytoplasm into vesicles for subsequent release. researchgate.net By inhibiting this process, valbenazine effectively reduces the amount of dopamine available for release into the synapse. ingrezzahcp.com This presynaptic mechanism is central to its therapeutic action in hyperkinetic disorders, which are often associated with a hyperdopaminergic state. nih.govresearchgate.net Studies in animal models have shown that administration of VMAT2 inhibitors leads to a dose-dependent depletion of dopamine in brain regions rich in this neurotransmitter, such as the striatum. nih.gov This reduction in vesicular dopamine storage and subsequent release is a key pharmacodynamic marker of the drug's in vivo activity. cambridge.org PET imaging studies have demonstrated that valbenazine achieves a high degree of VMAT2 occupancy in the brain. cambridge.org

Microdialysis Studies of Neurotransmitter Release

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in the brains of living animals, providing a direct assessment of synaptic release. nih.gov For VMAT2 inhibitors like valbenazine, microdialysis studies are instrumental in demonstrating the functional consequence of VMAT2 inhibition—namely, a reduction in the release of dopamine. ingrezzahcp.com Research indicates that by inhibiting the vesicular packaging of dopamine, less of the neurotransmitter is released upon neuronal activation. ingrezzahcp.com While specific microdialysis data for valbenazine were not found in the search results, the mechanism of action strongly implies that its administration would lead to decreased extracellular dopamine concentrations in brain regions like the nucleus accumbens and striatum, a finding consistent with studies on other VMAT2 inhibitors. researchgate.net

Evaluation in Established Preclinical Animal Models of Hyperkinetic Disorders

Amphetamine-Induced Stereotypy Models

Amphetamine-induced stereotypy in rodents is a widely used preclinical model to evaluate potential treatments for hyperkinetic movement disorders, including tardive dyskinesia. nih.govcreative-biolabs.com Amphetamine increases synaptic dopamine, leading to repetitive, stereotyped behaviors. nih.govumich.edu Drugs that can attenuate these behaviors are considered to have potential therapeutic value. The efficacy of VMAT2 inhibitors in this model is predicated on their ability to deplete presynaptic dopamine stores, thereby counteracting the surge in dopamine release caused by amphetamine. By reducing the amount of dopamine available in vesicles, valbenazine's active metabolite, (+)-α-HTBZ, is expected to diminish the motoric effects of amphetamine. This model serves as a functional in vivo test of the compound's ability to modulate a hyperdopaminergic state. researchgate.nethcplive.com

Reserpine-Induced Akinesia/Catalepsy Models

The reserpine-induced model in animals is typically used to study Parkinson's disease-like symptoms (akinesia, catalepsy) or depression, as reserpine (B192253) causes a profound and irreversible depletion of monoamines by inhibiting VMAT. nih.gov Testing a reversible VMAT2 inhibitor like valbenazine in this model serves to characterize its pharmacodynamic profile in comparison to irreversible inhibitors. Chronic administration of reserpine induces motor deficits and dopamine depletion. nih.gov Unlike dopamine agonists which would reverse these effects, a compound like valbenazine would not be expected to alleviate reserpine-induced akinesia. Instead, such studies help to confirm its mechanism of action as a VMAT2 inhibitor and differentiate its effects from other classes of drugs.

Genetically Modified Animal Models of Movement Disorders

The exploration of dihydrotetrabenazine (B1670615) isomers in genetically modified animal models of movement disorders provides a critical platform for understanding their therapeutic potential. While direct studies on the L-Valine ester of (2R,3S,11bR)-dihydrotetrabenazine are not readily found, a patent for "Dihydrotetrabenazines and pharmaceutical compositions containing them" discloses the testing of a 3,11b-cis-dihydrotetrabenazine isomer, identified as 'Isomer B', in a transgenic mouse model of Huntington's disease. epo.org This particular isomer has been shown to arrest the progression of several symptoms associated with Huntington's disease, including involuntary movements like chorea, tremors, and twitches, as well as gait deterioration. epo.org The patent suggests that these cis-dihydrotetrabenazine compounds could be beneficial in slowing or halting the progression of the disease. epo.org

It is important to note that while the patent highlights the efficacy of a cis-dihydrotetrabenazine, further clarification on the precise stereochemistry of 'Isomer B' corresponding to (2R,3S,11bR) would be necessary for a definitive link. Nevertheless, this finding underscores the potential of specific dihydrotetrabenazine isomers to mitigate the pathological manifestations of hyperkinetic movement disorders in a genetically relevant context.

Comparative Preclinical Pharmacodynamics with Valbenazine and Other Dihydrotetrabenazine Isomers

The pharmacodynamic profile of dihydrotetrabenazine isomers is intrinsically linked to their stereochemistry, which dictates their affinity and selectivity for VMAT2. Valbenazine, a well-established treatment for tardive dyskinesia, is a prodrug of a single, high-affinity VMAT2 inhibitor, (+)-α-dihydrotetrabenazine ((2R,3R,11bR)-dihydrotetrabenazine). nih.gov In contrast, tetrabenazine (B1681281) is metabolized into a mixture of four major dihydrotetrabenazine stereoisomers, each possessing a unique pharmacologic profile. nih.govresearchgate.net

A comprehensive study by Yao et al. (2011) systematically evaluated all eight possible stereoisomers of dihydrotetrabenazine for their VMAT2 binding affinity. nih.gov This research provides a clear framework for comparing the pharmacodynamic properties of (2R,3S,11bR)-dihydrotetrabenazine with valbenazine's active metabolite and other isomers.

The study revealed that the (3R,11bR) configuration is crucial for high-affinity binding to VMAT2. nih.gov Indeed, the most potent isomer was found to be (2R,3R,11bR)-dihydrotetrabenazine ((+)-α-DHTBZ), the active metabolite of valbenazine, with a Ki of 3.96 nM. nih.gov The (2R,3S,11bR)-dihydrotetrabenazine isomer, the focus of this article, demonstrated a significantly lower affinity for VMAT2, with a Ki of 594 nM. nih.govresearchgate.net This suggests a substantially weaker intrinsic VMAT2 inhibitory activity compared to the active metabolite of valbenazine.

The table below, compiled from data presented by Yao et al. (2011), illustrates the comparative VMAT2 binding affinities of various dihydrotetrabenazine stereoisomers.

Compound/IsomerStereochemistryVMAT2 Binding Affinity (Ki, nM)
Valbenazine Active Metabolite (2R,3R,11bR)3.96
Subject of Article (Parent Compound) (2R,3S,11bR)594
Other Isomer(2S,3R,11bR)39.5
Other Isomer(2S,3S,11bR)>10,000
Other Isomer(2R,3S,11bS)>10,000
Other Isomer(2S,3S,11bS)>10,000
Other Isomer(2R,3R,11bS)>10,000
Other Isomer(2S,3R,11bS)>10,000

Data sourced from Yao et al., European Journal of Medicinal Chemistry, 2011. nih.gov

This comparative analysis highlights the profound impact of stereochemistry on the pharmacodynamic activity of dihydrotetrabenazine derivatives. While the L-Valine ester of (2R,3S,11bR)-dihydrotetrabenazine is likely designed as a prodrug to enhance pharmacokinetic properties, its therapeutic efficacy would ultimately depend on the intrinsic, and comparatively weaker, VMAT2 inhibitory activity of its parent compound.

Computational and Theoretical Studies in Vmat2 Inhibitor Research

Molecular Docking and Dynamics Simulations with VMAT2 Models

The elucidation of the cryo-electron microscopy (cryo-EM) structure of VMAT2 in complex with the inhibitor tetrabenazine (B1681281) (TBZ) has been a milestone in the field, providing a high-resolution template for computational studies. nih.govelifesciences.orgelifesciences.org These structures reveal that TBZ binds within a central pocket between the transmembrane helices of VMAT2, locking the transporter in an occluded conformation that prevents neurotransmitter binding and transport. nih.govresearchgate.netbiorxiv.org This binding site is located between the N-terminal and C-terminal domains of the protein, involving residues from multiple transmembrane helices. nih.gov

Molecular docking and molecular dynamics (MD) simulations have been employed to further explore the binding of TBZ and its active metabolites, the dihydrotetrabenazine (B1670615) (DHTBZ) isomers, to VMAT2. nih.govelifesciences.org MD simulations, which model the movement of the inhibitor and protein over time, suggest that the binding of TBZ and its derivatives is a dynamic process influenced by the protonation states of key acidic residues within the binding pocket, such as E312 and D399. elifesciences.orgresearchgate.net These simulations help to refine the binding poses predicted by static docking and provide insights into the stability of the inhibitor-transporter complex. nih.govnih.gov

For instance, studies utilizing cryo-EM, mutagenesis functional assays, and MD simulations have elucidated the mechanisms for inhibitors like TBZ and valbenazine (B1662120) (a prodrug of the (+)-α-HTBZ stereoisomer). nih.gov These computational models demonstrate how TBZ locks VMAT2 in a lumen-facing occluded state. nih.gov The binding pocket accommodates the benzo[a]quinolizine core of the inhibitors, with specific interactions contributing to the high-affinity binding. Though detailed docking studies specifically for the (2R,3S,11bR)-DHTBZ isomer are less common in the literature than for its parent compound, the established VMAT2-TBZ complex structure serves as a robust foundation for modeling the binding of all DHTBZ stereoisomers. researchgate.net The interactions observed for TBZ provide a map of the key hydrophobic and polar contacts that any high-affinity inhibitor, including (2R,3S,11bR)-DHTBZ, must establish.

Table 1: Key VMAT2 Residues in the Tetrabenazine Binding Site Identified by Structural and Computational Studies

Interacting Residue Location (Helix) Potential Interaction Type Reference
Tyrosine (Tyr) 434 TM11 π-stacking with the methoxy-substituted ring nih.gov
Phenylalanine (Phe) - Hydrophobic interactions nih.gov
Leucine (Leu) - Hydrophobic interactions nih.gov
Valine (Val) - Hydrophobic interactions nih.gov
Aspartic Acid (Asp) 399 TM10 Polar network, influences proton transduction nih.govelifesciences.org
Glutamic Acid (Glu) 312 TM7 Polar network, influences proton transduction elifesciences.orgresearchgate.net

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For VMAT2 inhibitors, SAR analyses have demonstrated that the stereochemistry of the dihydrotetrabenazine molecule is a critical determinant of its binding affinity. nih.gov The DHTBZ molecule has three chiral centers (at positions C-2, C-3, and C-11b), giving rise to eight possible stereoisomers. nih.govresearchgate.net

Binding assays have been performed to determine the inhibitory constant (Kᵢ) of each of these eight stereoisomers, providing a clear picture of the SAR. nih.gov The results consistently show that the configuration at the C-3 and C-11b positions is paramount for high-affinity binding. Specifically, the (3R,11bR)-configuration is strongly favored. nih.gov

The two most potent isomers are (2R,3R,11bR)-DHTBZ, also known as (+)-α-DHTBZ, and (2R,3S,11bR)-DHTBZ, also known as (+)-β-DHTBZ. nih.govnih.gov The (2R,3R,11bR) isomer exhibits the highest affinity for VMAT2. nih.gov The enantiomers with a (3S,11bS) configuration show dramatically reduced potency, often by several orders of magnitude. nih.gov This stark difference highlights the precise stereochemical requirements of the VMAT2 binding pocket.

Quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate chemical structures with activity, can be built from this type of data. researchgate.netnih.gov For VMAT2 inhibitors, a QSAR model would confirm that descriptors representing the 3D arrangement of atoms (stereochemistry) are the most significant predictors of binding affinity.

Table 2: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers

Compound Name Stereoisomer Configuration VMAT2 Binding Affinity (Kᵢ, nM) Reference
(+)-2 / (+)-α-DHTBZ (2R,3R,11bR) 3.96 nih.gov
(+)-3 / (+)-β-DHTBZ (2R,3S,11bR) 49.6 nih.gov
(-)-4 (2S,3S,11bR) 1,020 nih.gov
(-)-5 (2S,3R,11bR) 2,780 nih.gov
(-)-2 / (-)-α-DHTBZ (2S,3S,11bS) 33,200 nih.gov
(-)-3 / (-)-β-DHTBZ (2S,3R,11bS) >100,000 nih.gov
(+)-4 (2R,3R,11bS) >100,000 nih.gov
(+)-5 (2R,3S,11bS) 16,800 nih.gov

Data sourced from binding assays on rat brain tissue. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In modern drug discovery, predicting the ADME properties of a drug candidate early in the development process is essential to avoid late-stage failures. nih.govresearchgate.net In silico ADME models use a compound's chemical structure to predict its pharmacokinetic behavior, including properties like solubility, permeability across biological membranes (e.g., the blood-brain barrier), metabolic stability, and potential for drug-drug interactions. nih.govresearchgate.net

For VMAT2 inhibitors like the stereoisomers of DHTBZ, these predictions are critical. The parent drug, tetrabenazine, is known to be extensively metabolized, primarily by carbonyl reductases to the various DHTBZ isomers and by cytochrome P450 enzymes, particularly CYP2D6. nih.govresearchgate.net The different stereoisomers of DHTBZ themselves have distinct pharmacokinetic profiles. For example, following administration of deutetrabenazine (a deuterated form of tetrabenazine), the [-]-α-deuHTBZ isomer was found to be the most abundant circulating metabolite but a relatively weak VMAT2 inhibitor. nih.gov Conversely, the most potent active metabolite, (+)-β-deuHTBZ (the deuterated equivalent of (2R,3S,11bR)-DHTBZ), accounted for a smaller fraction of the total circulating metabolites. nih.gov

Furthermore, the half-life of the isomers can vary significantly. The (+)-α-HTBZ metabolite of valbenazine has a mean half-life of approximately 22 hours. nih.gov In silico tools can model these differences by predicting the sites of metabolism on the molecule and the compound's affinity for various metabolizing enzymes and transporters. youtube.com The development of a prodrug like (2R,3S,11bR)-Dihydrotetrabenazine-L-Val is a direct result of this type of analysis, aiming to improve the metabolic profile, enhance absorption, and control the release of the active pharmacological agent.

Conformational Analysis and Stereoisomeric Stability Predictions

The eight stereoisomers of dihydrotetrabenazine arise from the different spatial arrangements at the C-2, C-3, and C-11b chiral centers. nih.govresearchgate.net The relative configuration of the substituents at C-2 and C-3 determines whether the isomer is designated as alpha (trans) or beta (cis). researchgate.net The absolute configuration of the biologically active (+)-α-dihydrotetrabenazine was determined to be (2R,3R,11bR) through X-ray crystal structure analysis of a related derivative. nih.gov

The isomer of interest, (2R,3S,11bR)-DHTBZ, has a cis relationship between the substituents at C-2 and C-3, defining it as a β-isomer. Its high affinity for VMAT2, second only to the (2R,3R,11bR) isomer, indicates that its three-dimensional shape, or conformation, is highly complementary to the VMAT2 binding site. nih.gov

Rational Design Strategies for Novel VMAT2 Inhibitors Based on Structural Insights

The detailed structural and computational understanding of how tetrabenazine and its metabolites bind to VMAT2 provides a powerful platform for the rational design of new and improved inhibitors. nih.govnih.govresearchgate.net The goal of these design strategies is to create novel compounds with enhanced potency, greater selectivity for VMAT2 over other receptors, and optimized ADME properties. researchgate.net

Based on the insights from molecular docking and SAR studies, several strategies can be pursued:

Scaffold Modification: Using the DHTBZ core as a template, medicinal chemists can introduce new functional groups at positions that are tolerant of modification. The goal is to form additional favorable interactions with residues in the VMAT2 binding pocket, thereby increasing affinity.

Improving Selectivity: The pharmacokinetic profiles of some DHTBZ isomers show affinity for other receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov By analyzing the VMAT2 binding pocket, designers can make modifications to the inhibitor that increase interactions specific to VMAT2 while reducing those that might lead to off-target effects.

Optimizing Pharmacokinetics: The prodrug approach, as seen with valbenazine and the conceptual this compound, is a key rational design strategy. nih.govresearchgate.net By attaching a promoiety like the L-valine ester, properties such as solubility, metabolic stability (e.g., by masking a site of metabolism), and absorption can be fine-tuned to deliver the active drug more efficiently. researchgate.net Future designs could explore different esters or other cleavable groups to further optimize the release profile.

Targeting Specific Conformations: The knowledge that VMAT2 is locked into an occluded state by TBZ allows for the design of inhibitors that are specifically shaped to stabilize this conformation of the transporter. elifesciences.orgresearchgate.net

Ultimately, the combination of high-resolution structural data and advanced computational modeling provides a clear roadmap for developing the next generation of VMAT2 inhibitors for various neurological and psychiatric disorders. elifesciences.orgnih.gov

Future Research Directions and Translational Perspectives

Development of Novel Prodrug Strategies for Targeted Delivery or Modified Pharmacokinetics

The conjugation of L-valine to (+)-α-DTBZ is a prime example of a prodrug strategy intended to improve oral bioavailability and create a more favorable pharmacokinetic profile, potentially allowing for simplified dosing schedules. wikipedia.orgresearchgate.net Valbenazine (B1662120), a prodrug of (+)-α-DTBZ, demonstrates this success with an absolute bioavailability of approximately 49% and a long half-life of 15 to 22 hours for both the prodrug and its active metabolite. nih.govfda.gov

Future research is poised to explore other amino acid-based prodrugs to leverage specific transporters at the blood-brain barrier (BBB). The L-type amino acid transporter 1 (LAT1), for instance, is highly expressed at the BBB and is responsible for transporting large neutral amino acids. mdpi.comnih.gov Designing prodrugs that are recognized by LAT1 could facilitate more efficient and targeted delivery of the active DTBZ moiety into the central nervous system (CNS). mdpi.comnih.gov The success of L-DOPA, an amino acid precursor to dopamine (B1211576) that crosses the BBB via LAT1, serves as a foundational example for this approach. nih.gov

Beyond amino acids, other promoieties could be investigated to fine-tune pharmacokinetics. For example, the deuteration of tetrabenazine (B1681281) to create deutetrabenazine successfully slowed the drug's metabolism, resulting in a longer half-life and allowing for lower, less frequent dosing compared to the parent drug. nih.govresearchgate.net A similar strategy could be applied to DTBZ prodrugs. Furthermore, novel transporter targets, such as the organic anion-transporting polypeptide 1C1 (OATP1C1), are being explored for their potential to deliver drugs, including anti-inflammatory agents, into specific brain cells like glia. news-medical.net

Exploration of Other Neurotransmitter System Interactions (Off-Target Research)

A significant advantage of developing a specific prodrug of (+)-α-DTBZ is the potential to minimize off-target effects. The parent drug, tetrabenazine, is metabolized into four primary dihydrotetrabenazine (B1670615) isomers, each with a unique binding profile. nih.gov Some of these isomers exhibit affinity for other receptors, such as dopamine D2 and various serotonin (B10506) receptors (5-HT1A, 5-HT2B, 5-HT7), which may contribute to side effects. nih.govnih.gov

In contrast, valbenazine is designed to exclusively deliver the (+)-α-DTBZ isomer, which has been shown to be highly selective for VMAT2 with negligible binding to dopaminergic, serotonergic, adrenergic, or other receptors. fda.govnih.govdrugs.com Future research on (2R,3S,11bR)-Dihydrotetrabenazine-L-Val, which also delivers this specific isomer, would involve comprehensive receptor screening panels to confirm this high selectivity. This off-target research is crucial to verify a cleaner pharmacological profile, which could translate to improved safety and tolerability. drugdiscoverynews.com Studies would assess binding affinities at a wide range of CNS targets to ensure that the therapeutic action is confined to VMAT2 inhibition.

Potential as a Research Tool for Understanding Monoamine Homeostasis

VMAT2 inhibitors are indispensable research tools for studying the regulation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862). nih.govnih.gov By inhibiting VMAT2, these compounds block the packaging of monoamines into synaptic vesicles, leading to their depletion from nerve terminals. drugs.comneurologylive.com This action allows researchers to probe the downstream effects of reduced monoaminergic transmission.

[3H]dihydrotetrabenazine has long been used as a radioligand to quantify the density of VMAT2 in postmortem human brain tissue and in animal models. nih.govnih.gov Its binding correlates with the concentration of monoamine metabolites, providing a direct link to the state of the monoaminergic system. nih.gov A highly selective and pharmacokinetically predictable compound like this compound could serve as a refined tool for these investigations. In preclinical models, it could be used to induce a controlled and specific depletion of vesicular monoamines, helping to elucidate the role of VMAT2 in the pathophysiology of conditions like Parkinson's disease, depression, and addiction. neurologylive.comelifesciences.org

Design of Highly Selective VMAT2 Ligands with Optimized Stereochemical Profiles

The development of VMAT2 inhibitors has highlighted the critical importance of stereochemistry. Research comparing the eight different stereoisomers of dihydrotetrabenazine has shown vast differences in their binding affinity for VMAT2. nih.govnih.gov The (2R,3R,11bR)-dihydrotetrabenazine isomer, also known as (+)-α-DTBZ, exhibits the highest affinity for VMAT2 (Ki = 3.96 nM), while other isomers are significantly less potent. nih.govnih.gov Specifically, the (3R,11bR) configuration is considered key for high-affinity binding. nih.govnih.gov

Future design efforts will build on this knowledge. By using computational modeling and structural biology insights, such as those from cryo-electron microscopy of VMAT2, new ligands can be designed with even greater precision. nih.govelifesciences.orgelifesciences.org The goal is to create molecules that fit perfectly into the VMAT2 binding pocket, maximizing potency and selectivity while minimizing any potential for off-target interactions. This involves the rational design and synthesis of novel tetrabenazine analogs with modifications aimed at enhancing their interaction with key residues within the transporter. nih.gov The development of this compound is a step in this direction, isolating the most effective stereoisomer. nih.gov

Investigation of Alternative Therapeutic Applications Beyond Movement Disorders in Preclinical Settings

While VMAT2 inhibitors are primarily approved for hyperkinetic movement disorders like tardive dyskinesia and Huntington's disease chorea, their mechanism of action suggests potential utility in a broader range of neuropsychiatric conditions. nih.govpatsnap.com The modulation of dopamine, serotonin, and norepinephrine pathways is relevant to numerous disorders.

Preclinical research is actively exploring these possibilities. For instance, VMAT2 is a target for developing treatments for substance abuse, particularly for psychostimulants like methamphetamine. nih.govnih.gov By reducing the amount of dopamine available for release, VMAT2 inhibitors can blunt the rewarding effects of these drugs. nih.gov There is also emerging preclinical evidence for the use of VMAT2 inhibitors in certain psychiatric disorders, potentially as an adjunctive therapy to reduce the necessary dose of antipsychotics, thereby mitigating side effects like weight gain. larvol.com Other areas of investigation include Tourette's syndrome, where VMAT2 inhibitors are already being studied in clinical trials. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving high stereochemical purity in (2R,3S,11bR)-Dihydrotetrabenazine-L-Val?

  • Methodological Answer : The synthesis of stereoisomerically pure this compound requires precise control of reaction conditions. A validated approach involves using chiral auxiliaries or enantioselective catalysts. For example, L-Selectride® has been employed to reduce ketone intermediates in tetrabenazine derivatives, yielding stereochemical purities >99% . Critical steps include low-temperature reactions (e.g., 0°C), solvent optimization (THF/ethanol mixtures), and acid-mediated crystallization (e.g., methanesulfonic acid) to isolate the desired isomer .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Structural validation relies on orthogonal analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 1.2–3.8 ppm for isobutyl protons) to confirm stereochemistry and functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 319.45 g/mol for the base compound) .
  • Chiral HPLC : To resolve enantiomeric impurities, with mobile phases optimized for tetrabenazine analogs .

Q. What are the primary applications of this compound in preclinical research?

  • Methodological Answer : This compound is used as:

  • A vesicular monoamine transporter 2 (VMAT2) inhibitor in neuropharmacology studies, particularly for Huntington’s disease models.
  • A reference standard for analytical method validation (AMV) in regulatory submissions (e.g., ANDA), ensuring batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from metabolic variability or isomer interconversion. To address this:

  • Conduct stability studies under physiological conditions (pH 7.4, 37°C) to track isomerization using chiral LC-MS .
  • Use deuterated analogs (e.g., Dihydrotetrabenazine-d6) as internal standards to normalize quantification errors in mass spectrometry .
  • Apply empirical contradiction analysis (ECA) frameworks to identify confounding variables, such as species-specific cytochrome P450 activity .

Q. What advanced techniques are recommended for characterizing trace impurities in this compound batches?

  • Methodological Answer : Impurity profiling requires:

  • LC-HRMS/MS : To detect and identify desisobutyl or n-butyl analogs (e.g., MW 317.43) at <0.1% levels .
  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H2_2O2_2) to simulate impurity formation pathways .
  • Synthetic impurity spiking : Use structurally defined impurities (e.g., CAS 113627-25-1) as reference markers during method development .

Q. How can researchers optimize experimental designs for studying this compound’s binding kinetics to VMAT2?

  • Methodological Answer :

  • Radioligand displacement assays : Use 3^3H-labeled tetrabenazine analogs to measure IC50_{50} values in synaptic vesicle preparations.
  • Molecular dynamics simulations : Model the compound’s interaction with VMAT2’s transmembrane domains, focusing on hydrogen bonding with Asp404 and Tyr434 residues.
  • In vivo microdialysis : Couple with LC-MS/MS to correlate brain extracellular dopamine levels with dose-response profiles .

Data Interpretation & Validation

Q. What statistical approaches are critical for validating contradictory in vitro vs. in vivo efficacy data?

  • Methodological Answer :

  • Apply Bland-Altman analysis to assess agreement between in vitro (e.g., cell-based VMAT2 assays) and in vivo (e.g., rodent behavioral tests) datasets.
  • Use mixed-effects models to account for inter-subject variability in pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How should researchers address discrepancies in stereochemical assignments reported for dihydrotetrabenazine derivatives?

  • Methodological Answer :

  • Perform X-ray crystallography on single crystals of the compound’s salt form (e.g., methanesulfonate) to unambiguously assign (2R,3S,11bR) configuration .
  • Cross-validate NMR-derived coupling constants (e.g., 3JHH^3J_{HH}) with density functional theory (DFT) calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.